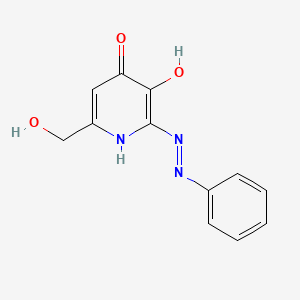
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group at the 6th position, a phenylhydrazinyl group at the 2nd position, and a pyridine-3,4-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione typically involves the following steps:
Formation of the Pyridine Core: The pyridine-3,4-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.
Introduction of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be introduced via a condensation reaction between the pyridine-3,4-dione and phenylhydrazine under acidic or basic conditions.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine-3,4-dione core can be reduced to form dihydropyridine derivatives.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-(Carboxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione.
Reduction: Formation of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
- 6-(Hydroxymethyl)-2-(2-methylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-ethylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-2,3-dione
Uniqueness
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is unique due to the specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of a hydroxymethyl group, phenylhydrazinyl group, and pyridine-3,4-dione core makes it a versatile compound for various applications.
特性
CAS番号 |
106058-01-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
3-hydroxy-6-(hydroxymethyl)-2-phenyldiazenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11N3O3/c16-7-9-6-10(17)11(18)12(13-9)15-14-8-4-2-1-3-5-8/h1-6,16,18H,7H2,(H,13,17) |
InChIキー |
VPIYZOAGXYETNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=O)C=C(N2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
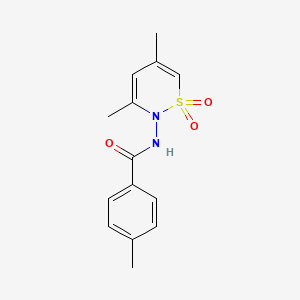
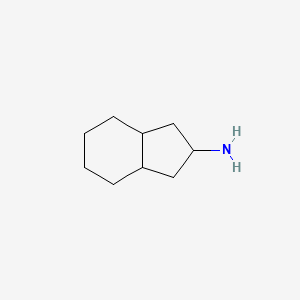

![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
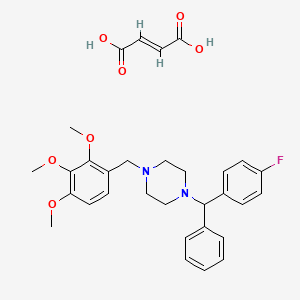
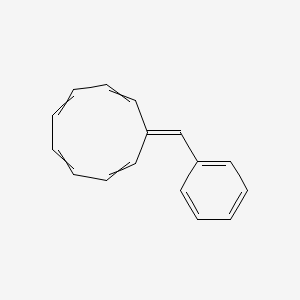
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
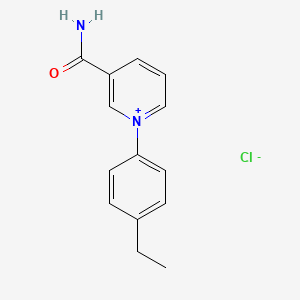
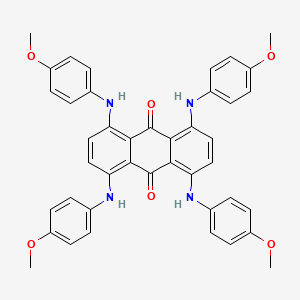
silane](/img/structure/B14326938.png)
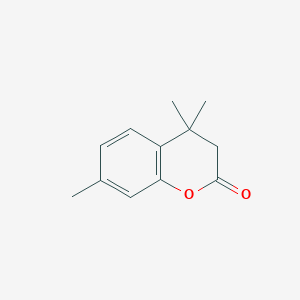
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
